molecular formula C6H15ClN2O2S B12976508 3-((2-Aminoethyl)amino)tetrahydrothiophene 1,1-dioxide hydrochloride

3-((2-Aminoethyl)amino)tetrahydrothiophene 1,1-dioxide hydrochloride

Cat. No.: B12976508
M. Wt: 214.71 g/mol
InChI Key: IPEPVPXODPDMLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((2-Aminoethyl)amino)tetrahydrothiophene 1,1-dioxide hydrochloride is a chemical compound with the molecular formula C6H14N2O2S·HCl. It is known for its unique structure, which includes a tetrahydrothiophene ring with an aminoethylamino substituent and a sulfone group. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Aminoethyl)amino)tetrahydrothiophene 1,1-dioxide hydrochloride typically involves the reaction of tetrahydrothiophene with 2-aminoethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3-((2-Aminoethyl)amino)tetrahydrothiophene 1,1-dioxide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-((2-Aminoethyl)amino)tetrahydrothiophene 1,1-dioxide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((2-Aminoethyl)amino)tetrahydrothiophene 1,1-dioxide hydrochloride involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with various biomolecules, while the sulfone group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-((2-Aminoethyl)amino)tetrahydrothiophene 1,1-dioxide dihydrochloride
  • 3-(2-Aminoethyl)aminotetrahydrothiophene 1,1-dioxide

Uniqueness

3-((2-Aminoethyl)amino)tetrahydrothiophene 1,1-dioxide hydrochloride is unique due to its specific structure and the presence of both amino and sulfone groups. This combination allows it to participate in a wide range of chemical reactions and interact with various biomolecules, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H15ClN2O2S

Molecular Weight

214.71 g/mol

IUPAC Name

N'-(1,1-dioxothiolan-3-yl)ethane-1,2-diamine;hydrochloride

InChI

InChI=1S/C6H14N2O2S.ClH/c7-2-3-8-6-1-4-11(9,10)5-6;/h6,8H,1-5,7H2;1H

InChI Key

IPEPVPXODPDMLT-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NCCN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.